3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Overview
Description
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is a chemical compound that belongs to the pyrrolopyridine family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cellular processes that are dependent on kinase activity, such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific kinase that is inhibited. Inhibition of JAK2 has been shown to have therapeutic potential in several hematological malignancies, including myeloproliferative neoplasms and acute lymphoblastic leukemia. Inhibition of FLT3 has been shown to have therapeutic potential in acute myeloid leukemia. Inhibition of BTK has been shown to have therapeutic potential in B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one limitation of using this compound is its potential off-target effects. Inhibition of multiple kinases can lead to unwanted side effects, making it important to carefully select the kinases to be studied.
Future Directions
There are several future directions for research on 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde. One direction is the development of more selective inhibitors that target specific kinases. This would reduce the potential for off-target effects and improve the safety profile of these compounds. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. This would make it more accessible for use in drug discovery and development. Additionally, the therapeutic potential of this compound in other diseases, such as autoimmune disorders and inflammatory diseases, could be explored.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGCLLLXCWXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672262 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159982-08-7 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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